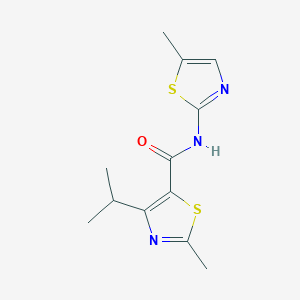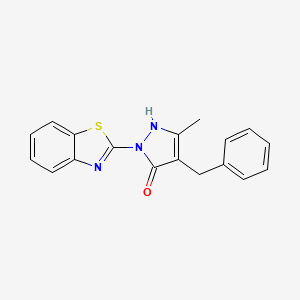![molecular formula C24H15N7O B11034848 2-imidazo[4,5-b]indol-2-yl-1-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-phenylguanidine](/img/structure/B11034848.png)
2-imidazo[4,5-b]indol-2-yl-1-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-phenylguanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-imidazo[4,5-b]indol-2-yl-1-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-phenylguanidine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-imidazo[4,5-b]indol-2-yl-1-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-phenylguanidine typically involves multi-step reactions. One common approach is the cyclization of amido-nitriles, which can be catalyzed by nickel. The reaction conditions are mild enough to include a variety of functional groups, such as aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the catalytic processes involved.
化学反応の分析
Types of Reactions
2-imidazo[4,5-b]indol-2-yl-1-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-phenylguanidine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride (NaBH4) can be used.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: tert-butylhydroperoxide (TBHP) is often used as an oxidizing agent.
Reduction: Sodium borohydride (NaBH4) is a common reducing agent.
Substitution: Halogens and nucleophiles are frequently used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction could produce reduced forms of the compound.
科学的研究の応用
2-imidazo[4,5-b]indol-2-yl-1-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-phenylguanidine has several scientific research applications:
Medicinal Chemistry: This compound has potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The unique structure of this compound makes it a candidate for use in organic electronics and other advanced materials.
Biology: It can be used in studies related to enzyme inhibition and protein interactions.
作用機序
2-イミダゾ[4,5-b]インドール-2-イル-1-[(3Z)-2-オキソ-1,2-ジヒドロ-3H-インドール-3-イリデン]-3-フェニルグアニジンの作用機序には、特定の分子標的との相互作用が含まれます。 たとえば、細胞シグナル伝達経路で重要な役割を果たすキナーゼなどの酵素を阻害する可能性があります . この化合物の構造により、これらの酵素に結合して活性を阻害し、細胞プロセスに影響を与えることができます。
6. 類似化合物の比較
類似化合物
イミダゾ[4,5-b]ピリジン: この化合物は、類似のイミダゾール環構造を共有していますが、インドールではなくピリジン部分と融合しています.
イミダゾ[2,1-b][1,3,4]チアジアゾール: この化合物は、チアジアゾール部分と融合したイミダゾール環を特徴としています.
ユニークさ
2-イミダゾ[4,5-b]インドール-2-イル-1-[(3Z)-2-オキソ-1,2-ジヒドロ-3H-インドール-3-イリデン]-3-フェニルグアニジンは、イミダゾール環とインドール部分を組み合わせているためユニークです。この構造は、さまざまな用途にとって貴重な化合物にする、独特の化学的および生物学的特性を提供します。
類似化合物との比較
Similar Compounds
Imidazo[4,5-b]pyridine: This compound shares a similar imidazole ring structure but is fused with a pyridine moiety instead of an indole.
Imidazo[2,1-b][1,3,4]thiadiazole: This compound features an imidazole ring fused with a thiadiazole moiety.
Uniqueness
2-imidazo[4,5-b]indol-2-yl-1-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-phenylguanidine is unique due to its combination of an imidazole ring with an indole moiety. This structure provides distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C24H15N7O |
|---|---|
分子量 |
417.4 g/mol |
IUPAC名 |
(1Z,3Z)-1-(4H-imidazo[4,5-b]indol-2-ylidene)-3-(2-oxo-1H-indol-3-ylidene)-2-phenylguanidine |
InChI |
InChI=1S/C24H15N7O/c32-22-20(16-11-5-7-13-18(16)27-22)29-23(25-14-8-2-1-3-9-14)31-24-28-19-15-10-4-6-12-17(15)26-21(19)30-24/h1-13H,(H2,25,26,27,28,29,30,31,32) |
InChIキー |
PUJLKCWBXWGVKJ-UHFFFAOYSA-N |
異性体SMILES |
C1=CC=C(C=C1)N=C(/N=C\2/C3=CC=CC=C3NC2=O)/N=C\4/N=C5C6=CC=CC=C6NC5=N4 |
正規SMILES |
C1=CC=C(C=C1)N=C(N=C2C3=CC=CC=C3NC2=O)N=C4N=C5C6=CC=CC=C6NC5=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4-dimethyl-6-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11034771.png)

![(1Z)-6-[(1H-benzimidazol-2-ylsulfanyl)methyl]-8-fluoro-4,4-dimethyl-1-(phenylimino)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11034793.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B11034796.png)
![Propan-2-yl 5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B11034803.png)
![ethyl 2-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11034804.png)
![[4-(1H-benzimidazol-2-yl)piperidin-1-yl][5-(furan-2-yl)-1H-pyrazol-3-yl]methanone](/img/structure/B11034812.png)
![N-[1-(1,3,5-Trimethyl-1H-pyrazol-4-YL)ethyl]acrylamide](/img/structure/B11034817.png)
![N-[1-(4-Methoxyphenyl)ethyl]prop-2-ynamide](/img/structure/B11034823.png)

![(4-chlorophenyl)(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B11034834.png)
![2-(4-chlorophenyl)-6-methylsulfanyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,6,8,11,13,15-heptaene-4,17-dione](/img/structure/B11034838.png)
![N-[1-(2,3-Dihydro-1,4-benzodioxin-6-YL)ethyl]acrylamide](/img/structure/B11034844.png)
![(1Z)-8-fluoro-4,4,6-trimethyl-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11034862.png)
